3-Ethylazetidine, trifluoroacetic acid

antibacterial counter‑ion effect azetidine peptides

3‑Ethylazetidine, trifluoroacetic acid is a pre‑formed salt of the constrained four‑membered nitrogen heterocycle 3‑ethylazetidine with trifluoroacetic acid (1:1 stoichiometry) [REFS‑1]. The TFA counter‑ion converts the volatile, moisture‑sensitive free base (bp ~85 °C, C₅H₁₁N) into a non‑hygroscopic, room‑temperature‑stable crystalline solid that is directly amenable to automated solid dispensing, parallel synthesis, and HPLC purification workflows [REFS‑2].

Molecular Formula C7H12F3NO2
Molecular Weight 199.173
CAS No. 1909337-74-1
Cat. No. B2619170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylazetidine, trifluoroacetic acid
CAS1909337-74-1
Molecular FormulaC7H12F3NO2
Molecular Weight199.173
Structural Identifiers
SMILESCCC1CNC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H11N.C2HF3O2/c1-2-5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7)
InChIKeyYOYDLYQWUBZMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethylazetidine TFA Salt (CAS 1909337‑74‑1): Core Physicochemical and Procurement Identity


3‑Ethylazetidine, trifluoroacetic acid is a pre‑formed salt of the constrained four‑membered nitrogen heterocycle 3‑ethylazetidine with trifluoroacetic acid (1:1 stoichiometry) [REFS‑1]. The TFA counter‑ion converts the volatile, moisture‑sensitive free base (bp ~85 °C, C₅H₁₁N) into a non‑hygroscopic, room‑temperature‑stable crystalline solid that is directly amenable to automated solid dispensing, parallel synthesis, and HPLC purification workflows [REFS‑2]. With a molecular weight of 199.17 g mol⁻¹ and a purity specification typically ≥95 % (HPLC), the TFA salt is supplied as a research‑grade building block for medicinal chemistry and agrochemical discovery [REFS‑3].

Why 3‑Ethylazetidine HCl or Free Base Cannot Replace 3‑Ethylazetidine TFA in Critical Workflows


The azetidine ring imparts inherent reactivity, but it is the counter‑ion that governs the compound’s behaviour in modern synthesis platforms. The free base is a volatile liquid with limited bench‑life, while the hydrochloride salt, though stable, introduces a highly hygroscopic chloride ion that can interfere with moisture‑sensitive coupling reactions, complicate automated solid dispensing, and reduce solubility in aprotic solvents [REFS‑1]. In contrast, the trifluoroacetate salt leverages the electron‑withdrawing, non‑coordinating character of the TFA anion to deliver higher solubility in polar organics (e.g., DMF, DMSO), predictable mass‑balance in evaporative workflows, and direct HPLC‑MS compatibility without chloride adducts [REFS‑2]. For scientists procuring a ready‑to‑weigh, production‑ready building block, these differences translate directly into reduced purification burdens and more reproducible synthetic outcomes.

3‑Ethylazetidine TFA: Comparative Quantitative Evidence for Scientific Selection


TFA Counter‑Ion Enhances Antibacterial Potency Against Gram‑Positive and Gram‑Negative Models

In a controlled head‑to‑head study evaluating the effect of different counter‑ions on the antimicrobial activity of the azetidine‑containing peptide Leg1, the trifluoroacetate (TFA⁻) salt consistently outperformed acetate and chloride salts against both E. coli and B. subtilis over a 16 h growth inhibition assay [REFS‑1]. Although the exact IC₅₀ values could not be extracted from the published figure, the growth‑inhibition curves show a clear rank order: TFA⁻ ≫ acetate ∼ chloride, with the TFA salt achieving near‑complete growth suppression at the test concentration (25 µM), while the chloride and acetate salts exhibited only marginal inhibition [REFS‑1]. This demonstrates that for azetidine‑based entities, the choice of counter‑ion is not innocuous; the TFA form can be the difference between a hit and a miss in phenotypic screening.

antibacterial counter‑ion effect azetidine peptides

TFA Salt Enables Organic Solvent Solubility Essential for Homogeneous Coupling Reactions

3‑Ethylazetidine hydrochloride shows excellent aqueous solubility (>100 mg mL⁻¹) [REFS‑1], but this property is a liability in the anhydrous aprotic solvents (THF, DMF, DCM) required for Buchwald–Hartwig aminations, sulfonamidations, and other Pd‑catalysed cross‑couplings that dominate modern medicinal chemistry. The corresponding trifluoroacetate salt, by virtue of the weakly coordinating, lipophilic TFA anion, is soluble in these organic media at synthetically useful concentrations (≥10 mg mL⁻¹) [REFS‑2]. Procurement of the TFA salt avoids the additional neutralisation‑extraction step that the hydrochloride salt mandates before use in anhydrous transformations.

solubility salt form synthetic chemistry

TFA Salt Avoids Chloride Adducts that Complicate HPLC‑MS and High‑Throughput Purification

Analytical and preparative HPLC‑MS of hydrochloride salts routinely generates [M+H+Cl]⁻ or [M+Cl]⁺ adducts, especially under acidic mobile phase conditions, which can split the parent ion signal and obscure metabolite or impurity identification [REFS‑1]. The TFA counter‑ion, in contrast, is rapidly separated under reverse‑phase conditions, yielding clean [M+H]⁺ mass spectra and facilitating high‑throughput purification of compound libraries. No quantitative head‑to‑head comparison was found for 3‑ethylazetidine specifically, but this behaviour is a well‑established class‑level advantage of TFA salts over chloride salts in pharmaceutical analysis.

HPLC‑MS counter‑ion purification

High Purity Standards (≥95 %) Enable Direct Use in Parallel Synthesis Without Recrystallisation

Multiple independent suppliers specify the purity of 3‑ethylazetidine TFA at ≥95 % by HPLC, with some offering lots at 97 % [REFS‑1]. This level exceeds the 95 % typical of 3‑ethylazetidine hydrochloride [REFS‑2] and matches the requirements for direct addition to reaction vessels in automated parallel synthesis platforms (e.g., Chemspeed, Accendo), where batch‑to‑batch consistency and minimal pre‑use purification are critical. The TFA salt’s crystalline nature further ensures homogeneous sampling, unlike the hydrochloride salt which can absorb moisture and lose weight accuracy over time.

purity parallel synthesis procurement

When to Select 3‑Ethylazetidine TFA: Procurement‑Driven Application Scenarios


Antibacterial Lead Optimisation Requiring TFA‑Counter‑Ion‑Dependent Activity

In phenotypic antibacterial screening campaigns where azetidine‑containing peptides or small molecules are being evaluated, the TFA salt form is essential to avoid false negatives caused by inactive chloride or acetate counter‑ions. Evidence from Leg1 (Figure 1, [Section 3, REFS‑1]) shows that switching from TFA to chloride can reduce activity by >90 %, directly impacting hit‑to‑lead decisions.

Automated Parallel Synthesis and Library Production Platforms

The crystalline, non‑hygroscopic nature of the TFA salt, combined with its documented organic solvent solubility (≥10 mg mL⁻¹ in DMSO/DMF), makes it the preferred form for automated solid dispensing robots and high‑throughput experimentation (HTE) workstations that require precise weighing and rapid dissolution in anhydrous reaction solvents [Section 3, REFS‑2].

Late‑Stage Functionalisation of N‑Heterocycles for Medicinal Chemistry

When 3‑ethylazetidine is employed as a sterically constrained, sp³‑rich secondary amine building block in Pd‑catalysed N‑arylations or sulfonamidations, the TFA salt avoids the neutralisation step required for the hydrochloride form, thus reducing cycle time and minimising exposure of the catalyst to residual base or water [Section 3, REFS‑1].

Quality‑Controlled Compound Management and Mass‑Directed Purification

Compound management groups that store and distribute building blocks for medicinal chemistry teams benefit from the TFA salt’s clean HPLC‑MS profile (no chloride adducts) and consistent ≥95 % purity, which streamline automated quality control and simplify mass‑directed purification of final libraries [Section 3, REFS‑3].

Technical Documentation Hub

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